N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide - 1021070-81-4

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Catalog Number: EVT-3134936
CAS Number: 1021070-81-4
Molecular Formula: C17H15BrN4O5S2
Molecular Weight: 499.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i)

Compound Description: These compounds, particularly compound 6i, were identified as potent alkaline phosphatase inhibitors. They were synthesized as part of a study investigating novel inhibitors for this enzyme. []

Relevance: This series of compounds share the core structure of a 1,3,4-oxadiazole ring with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of different alkylthio substituents at the 5-position of the oxadiazole ring in this series allows for exploration of structure-activity relationships. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound has been found to exist in a new, thermodynamically stable crystalline form, which presents advantages for the stability of suspension formulations. []

Relevance: This compound shares the 1,3,4-oxadiazole and benzamide moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of different substituents on the benzamide ring and the oxadiazole ring in this compound provides insights into potential structural modifications. []

Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide-κ2N,O]zinc(II)

Compound Description: This compound represents a zinc(II) complex incorporating N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide ligands. Its crystal structure has been reported, offering insights into its coordination chemistry. []

Relevance: This complex highlights the potential for metal coordination with ligands containing both the 1,3,4-oxadiazole and benzamide moieties present in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide (Compound 36)

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Its discovery and characterization have been significant in the development of new treatments for inflammatory diseases such as rheumatoid arthritis. []

Relevance: Though containing a dihydro-oxadiazole ring instead of the 1,3,4-oxadiazole present in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, the structural similarity and the presence of a benzamide moiety provide valuable insights into potential bioactivity and structural variations. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

Compound Description: VNI is a potent inhibitor of sterol 14α-demethylase (CYP51) and has been effective in treating Chagas disease. [, , , ]

Relevance: This compound shares the 1,3,4-oxadiazole and benzamide core structures with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The variations in substituents, particularly the 5-phenyl group on the oxadiazole ring and the presence of a dichlorophenyl-imidazolyl ethyl group on the benzamide nitrogen, offer insights into potential structure-activity relationships. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)butyl]benzamide

Compound Description: This compound's crystal structure has been elucidated, providing detailed information on its molecular geometry and intermolecular interactions. []

Relevance: This compound shares the 1,3,4-oxadiazole and benzamide core with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a thioxo group at the 5-position of the oxadiazole ring in this compound presents an alternative substituent compared to the bromothiophene in the main compound. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

Compound Description: This series of compounds showed significant antibacterial activities. The study aimed to prepare biologically important heterocycles with enhanced bacterial resistance. []

Relevance: This compound shares the 1,3,4-oxadiazole and benzamide moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The incorporation of a thiazole ring system into the structure provides insights into potential modifications for enhancing antibacterial activity. []

5-Substituted Aryl/Aralkyl-1,3,4-Oxadiazol-2-Yl 4-(Morpholin-4-Ylsulfonyl)Benzyl Sulfides

Compound Description: These compounds were synthesized and evaluated as potential antibacterial agents. The study investigated the impact of structural variations on antibacterial activity. []

Relevance: These compounds share the 1,3,4-oxadiazole and morpholinosulfonyl benzene moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. This series explores the effect of various aryl/aralkyl substituents at the 5-position of the oxadiazole ring, providing insights into structure-activity relationships. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound's crystal structure has been determined, revealing its molecular geometry and the spatial arrangement of its substituents. []

Relevance: This compound shares the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a morpholine substituent, albeit on a pyridazinone ring, offers insight into potential structural variations and their influence on molecular properties. []

Compound Description: Compounds 4i and 4p have shown good nematocidal activity against Bursaphelenchus xylophilus, making them promising lead compounds for developing new nematicides. []

Relevance: While these compounds incorporate a 1,2,4-oxadiazole instead of the 1,3,4-oxadiazole found in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, their structural similarity, particularly the presence of a benzamide moiety and a substituted thiophene ring (in compound 4i), warrants consideration in the context of related compounds. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry, conformation, and intermolecular interactions. []

Relevance: Sharing the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, this compound showcases a different substitution pattern on the oxadiazole ring, particularly the sulfonylmethyl group at the 5-position. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H-yl]benzamide/benzene Sulfonamides

Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory and anticancer activities. The researchers aimed to develop new therapeutic agents with improved efficacy. [, ]

Relevance: These compounds share the 1,3,4-oxadiazole and benzamide moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The incorporation of a dihydropyridine ring and variations in the substituents on the oxadiazole ring provide insights into potential modifications for enhancing biological activity. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet -idin-1-yl)benzamide

Compound Description: This complex molecule, containing both 1,3,4-oxadiazole and benzamide groups, was synthesized and characterized using techniques like 1H-NMR, Mass, IR and Elemental analysis. []

Relevance: The presence of both 1,3,4-oxadiazole and benzamide functionalities in this compound, similar to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, makes it a relevant structure for comparison, despite the significant variations in the overall structure. []

N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a-q)

Compound Description: Synthesized as potential drug candidates for Alzheimer’s disease, these derivatives were evaluated for their acetylcholinesterase (AChE) enzyme inhibition activity and haemolytic activity. []

Relevance: These compounds, despite lacking a benzamide group, share the 1,3,4-oxadiazole core with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a substituted piperidine ring linked to the oxadiazole through a sulfur atom in this series offers alternative structural modifications for investigation. []

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4- oxadiazole (8a-n)

Compound Description: These compounds were synthesized and screened for antibacterial activity against various Gram-positive and Gram-negative bacterial strains. []

Relevance: While lacking a benzamide group, these compounds share the 1,3,4-oxadiazole core with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The incorporation of a substituted piperidine ring and an acetamide moiety linked through a sulfur atom at the 2-position of the oxadiazole ring provides insights into potential structural variations and their impact on antibacterial activity. []

Compound Description: These iridium(III) complexes, containing both 1,3,4-oxadiazole and benzamide units, were studied for their potential application in organic light-emitting diodes (OLEDs). []

Relevance: These complexes highlight the potential for incorporating the 1,3,4-oxadiazole and benzamide moieties present in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide into metal complexes for optoelectronic applications. []

N-[4-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4- Oxadiazol-2-yl)thio]acetamides and N-[2-(4-morpholinyl)phenyl]-2-[(5- aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides

Compound Description: These compounds were synthesized and characterized as part of a study exploring the synthesis and biological activity of 1,3,4-oxadiazole and morpholine bearing heterocycles. []

Relevance: These compounds share the 1,3,4-oxadiazole and morpholine moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. While they lack the benzamide group, the presence of a thioacetamide linker and various aryl/aralkyl substituents on the oxadiazole ring provides insights into potential structural variations and their influence on biological activity. []

Compound Description: These compounds were synthesized and characterized as part of a study exploring the synthesis and biological activity of 1,3,4-oxadiazole and morpholine bearing heterocycles. []

Relevance: These compounds share the 1,3,4-oxadiazole and morpholinosulfonyl benzene moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a benzyl sulfide linker and various substituents on the oxadiazole ring provides insights into potential structural variations and their influence on biological activity. []

4-[2-[[5-aryl/aralkyl-1,3,4-Oxadiazol-2-yl]thio]ethyl]morpholine derivatives

Compound Description: These compounds were synthesized and characterized as part of a study exploring the synthesis and biological activity of 1,3,4-oxadiazole and morpholine bearing heterocycles. []

Relevance: These compounds share the 1,3,4-oxadiazole and morpholine moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of an ethyl sulfide linker and various aryl/aralkyl substituents on the oxadiazole ring provides insights into potential structural variations and their influence on biological activity. []

1,4-Bis(substituted 1,3,4-oxadiazoles and 1,2,4-triazoles) benzene

Compound Description: These compounds were synthesized from terephthalic acid and evaluated for their various biological activities. The study highlights the importance of these heterocyclic systems in medicinal chemistry. []

Relevance: While lacking the benzamide and morpholine moieties, this series of compounds highlights the versatility of the 1,3,4-oxadiazole ring system, also present in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and its potential for developing biologically active compounds. []

1-(substituted phenylcarbonyl/sulfonylamino)-4-(5-methyl/phenyl-1,3,4-oxadiazole)-1,2,3,6-tetrahydropyridine

Compound Description: These compounds were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cell lines. []

Relevance: These compounds share the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The incorporation of a tetrahydropyridine ring and variations in the substituents on both the oxadiazole and the tetrahydropyridine rings provide insights into potential structural modifications for modulating anticancer activity. []

N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide and 5-(p-tolyl)-1,3,4-thiadiazol-2-amine

Compound Description: These compounds were synthesized from N-(2,2-dichloro-1-(2-(4-methylbenzoyl)-hydrazine-1-carbothioamido)ethyl)benzamide, highlighting the versatility of this starting material for heterocycle synthesis. []

Relevance: The first compound, N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide, shares the 1,3,4-oxadiazole and benzamide moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. This compound demonstrates an alternative linkage between the oxadiazole ring and the benzamide nitrogen through an amino group. []

(R)-N-(1-(3,4'-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VFV)

Compound Description: VFV is a potent and selective inhibitor of trypanosomal CYP51 with a broader antiprotozoan spectrum of action compared to VNI. It shows strong antiparasitic activity, cures experimental Chagas disease, and suppresses visceral leishmaniasis. []

Relevance: This compound shares the 1,3,4-oxadiazole and benzamide core structures with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a difluorobiphenyl-imidazolyl ethyl group on the benzamide nitrogen and a phenyl group at the 5-position of the oxadiazole ring distinguishes VFV and provides insights into structure-activity relationships. []

Compound Description: These compounds, derived from dihalogeno-4-hydroxy-benzoic acids esters, showed growth stimulant properties during preliminary screening. []

Relevance: These compounds share the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The variations in substituents, particularly the dihalogeno-methoxyphenyl group at the 5-position and the presence or absence of alkylsulfanyl groups at the 2-position, provide insights into potential structure-activity relationships. []

Compound Description: These derivatives were synthesized from 1-aminopiperidine and screened for their enzyme inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE) and lipoxygenase (LOX) enzymes. []

Relevance: While not containing the 1,3,4-oxadiazole ring, these compounds, particularly the Naryl-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, bear structural resemblance to parts of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, especially the sulfonamide and substituted benzene rings. This similarity offers insights into potential building blocks for modifications. []

Compound Description: These derivatives were synthesized by reacting 2-bromoacetamide electrophiles with 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl] piperidine, and were evaluated for their biological activities. []

Relevance: Although lacking the 1,3,4-oxadiazole ring, these compounds share structural similarities with parts of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, specifically the sulfonamide and substituted benzene rings. These similarities provide insights into potential bioisosteric replacements and modifications for exploring structure-activity relationships. []

N-ethyl substituted sulfonamides (11a–k)

Compound Description: These sulfonamides, derived from 4-(Piperidine-1-yl)aniline, were synthesized and investigated for their biological activities. []

Relevance: Although lacking the 1,3,4-oxadiazole ring, these compounds share a structural similarity with parts of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, particularly the sulfonamide and substituted benzene rings. This similarity provides insights into potential bioisosteric replacements and modifications for exploring structure-activity relationships. []

N'-(1-(phenylsulfonyl)piperidine-4-carbonyl)sulfonohydrazide derivatives (14a-n)

Compound Description: Synthesized from ethyl isonipecotate, these derivatives were designed as potential cholinesterase inhibitors. []

Relevance: Despite the absence of the 1,3,4-oxadiazole ring, these compounds share structural elements with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, notably the presence of a sulfonamide group and a substituted piperidine ring. This structural similarity, though not directly related to the core structure, provides insights into potential bioisosteric replacements. []

S-substituted 1,3,4-Oxadiazol derivatives (16a-v)

Compound Description: Synthesized from 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazol-2-thiol, these derivatives were evaluated for their biological activities. []

Relevance: These compounds share the 1,3,4-oxadiazole ring with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. Although they lack the benzamide moiety, the presence of a substituted piperidine ring linked to the oxadiazole through a sulfur atom in this series offers alternative structural modifications for investigation. []

5-aralkyl/aryl-1,3,4-Oxadiazol-2-yl 4-(piperidin-1-ylsulfonyl)benzyl sulfide (23a-k)

Compound Description: These compounds were synthesized from various carboxylic acids and evaluated for their biological activities. []

Relevance: These compounds share the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. While they lack the benzamide group, the presence of a piperidine-sulfonyl benzyl sulfide moiety linked to the 2-position of the oxadiazole provides valuable insights into potential structural modifications for modulating biological activity. []

Compound Description: These series of compounds incorporating a 2-mercaptobenzothiazole scaffold with various heterocyclic rings were synthesized and assessed for their antimicrobial, analgesic, and anti-inflammatory properties. []

Relevance: While these compounds do not possess the exact core structure of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, the ODZ1-15 series incorporates a 1,3,4-oxadiazole ring. Exploring the structure-activity relationships within this series, particularly the influence of different substituents on the aryloxymethyl group attached to the oxadiazole, can provide valuable insights for modifying the target compound. []

Compound Description: SB-674042 is a selective OX1 antagonist. []

Relevance: This compound shares the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. Despite lacking the benzamide group, the presence of a phenyl group at the 5-position of the oxadiazole ring and its connection to a pyrrolidine ring provides insights into potential structural variations. []

Properties

CAS Number

1021070-81-4

Product Name

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide

Molecular Formula

C17H15BrN4O5S2

Molecular Weight

499.35

InChI

InChI=1S/C17H15BrN4O5S2/c18-14-6-5-13(28-14)16-20-21-17(27-16)19-15(23)11-1-3-12(4-2-11)29(24,25)22-7-9-26-10-8-22/h1-6H,7-10H2,(H,19,21,23)

InChI Key

LYHQRIPSEHLIFB-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.